molecular formula C14H14 B14447363 1-(But-2-en-1-yl)naphthalene CAS No. 78237-60-2

1-(But-2-en-1-yl)naphthalene

Cat. No.: B14447363
CAS No.: 78237-60-2
M. Wt: 182.26 g/mol
InChI Key: FYPIKZHRZIOCCO-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)naphthalene is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)naphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene with but-2-en-1-yl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-yl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Naphthalene-1-carboxylic acid derivatives

    Reduction: 1-(Butyl)naphthalene

    Substitution: Nitro derivatives of naphthalene

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)naphthalene involves its interaction with molecular targets through its aromatic and aliphatic functional groups. The compound can participate in various chemical reactions, such as electrophilic substitution, due to the electron-rich nature of the naphthalene ring. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(But-2-en-1-yl)naphthalene is unique due to the specific position of the double bond in the but-2-en-1-yl group, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying the effects of double bond positioning on chemical behavior and reactivity .

Properties

CAS No.

78237-60-2

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-but-2-enylnaphthalene

InChI

InChI=1S/C14H14/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h2-6,8-11H,7H2,1H3

InChI Key

FYPIKZHRZIOCCO-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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